molecular formula C18Cl15P B579344 Phosphine, tris(pentachlorophenyl)- CAS No. 16716-14-6

Phosphine, tris(pentachlorophenyl)-

Cat. No.: B579344
CAS No.: 16716-14-6
M. Wt: 778.922
InChI Key: GLKBSPUDZHQIQF-UHFFFAOYSA-N
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Description

Phosphine, tris(pentachlorophenyl)- is an organophosphorus compound characterized by the presence of three pentachlorophenyl groups attached to a central phosphorus atom. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphine, tris(pentachlorophenyl)- can be synthesized through several methods. One common approach involves the reaction of pentachlorophenylmagnesium bromide with phosphorus trichloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3C6Cl5MgBr+PCl3(C6Cl5)3P+3MgBrCl3 \text{C}_6\text{Cl}_5\text{MgBr} + \text{PCl}_3 \rightarrow (\text{C}_6\text{Cl}_5)_3\text{P} + 3 \text{MgBrCl} 3C6​Cl5​MgBr+PCl3​→(C6​Cl5​)3​P+3MgBrCl

Industrial Production Methods: Industrial production of tris(pentachlorophenyl)phosphine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Phosphine, tris(pentachlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield phosphines with lower oxidation states.

    Substitution: The pentachlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Lower oxidation state phosphines.

    Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

Phosphine, tris(pentachlorophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique electronic properties make it suitable for stabilizing metal complexes.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the synthesis of specialty chemicals and as an additive in high-performance materials.

Mechanism of Action

The mechanism of action of tris(pentachlorophenyl)phosphine involves its ability to donate electron density to metal centers in coordination complexes. This electron donation stabilizes the metal center and facilitates various catalytic processes. The compound’s molecular targets include transition metals, and its pathways involve the formation of stable metal-phosphine complexes.

Comparison with Similar Compounds

  • Tris(pentafluorophenyl)phosphine
  • Tris(4-methoxyphenyl)phosphine
  • Tris(2,4,6-trimethylphenyl)phosphine

Comparison: Phosphine, tris(pentachlorophenyl)- is unique due to the presence of highly electronegative chlorine atoms, which significantly influence its electronic properties. Compared to tris(pentafluorophenyl)phosphine, it has a different reactivity profile due to the difference in electronegativity between chlorine and fluorine. The presence of chlorine atoms also affects the compound’s steric properties, making it distinct from other tris(aryl)phosphines.

Properties

CAS No.

16716-14-6

Molecular Formula

C18Cl15P

Molecular Weight

778.922

IUPAC Name

tris(2,3,4,5,6-pentachlorophenyl)phosphane

InChI

InChI=1S/C18Cl15P/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33

InChI Key

GLKBSPUDZHQIQF-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)P(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Synonyms

Tris(pentachlorophenyl)phosphine

Origin of Product

United States

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